2,2'-Dithiodianiline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ionophore

DDA is well known for its ability to act as an ionophore, meaning it can selectively bind and transport specific metal ions across membranes. This property makes it valuable in various research areas, including:

Lanthanide separation

DDA is particularly effective in separating lanthanide elements, which are a group of rare earth metals with similar chemical properties. This separation is crucial for various applications, such as developing high-performance magnets, phosphors, and catalysts .

Nuclear medicine

DDA can be used to deliver radioactive isotopes of metals to specific cells or tissues in the body. This application has potential in targeted cancer therapy and other medical treatments .

Sensor development

DDA is being explored for developing sensors that can detect specific metal ions in environmental samples or biological fluids. These sensors could be used for monitoring pollution levels or diagnosing diseases .

Precursor for conducting polymers

DDA can be used as a precursor for the synthesis of conducting polymers, which are materials that can conduct electricity. These polymers have various potential applications in electronics, energy storage, and other fields.

Organic photovoltaics

DDA-based polymers are being investigated for their potential use in organic photovoltaics, devices that convert sunlight into electricity .

Electrochromic devices

DDA-based polymers can change color when an electrical voltage is applied, making them suitable for developing electrochromic devices, which can be used for displays and other applications .

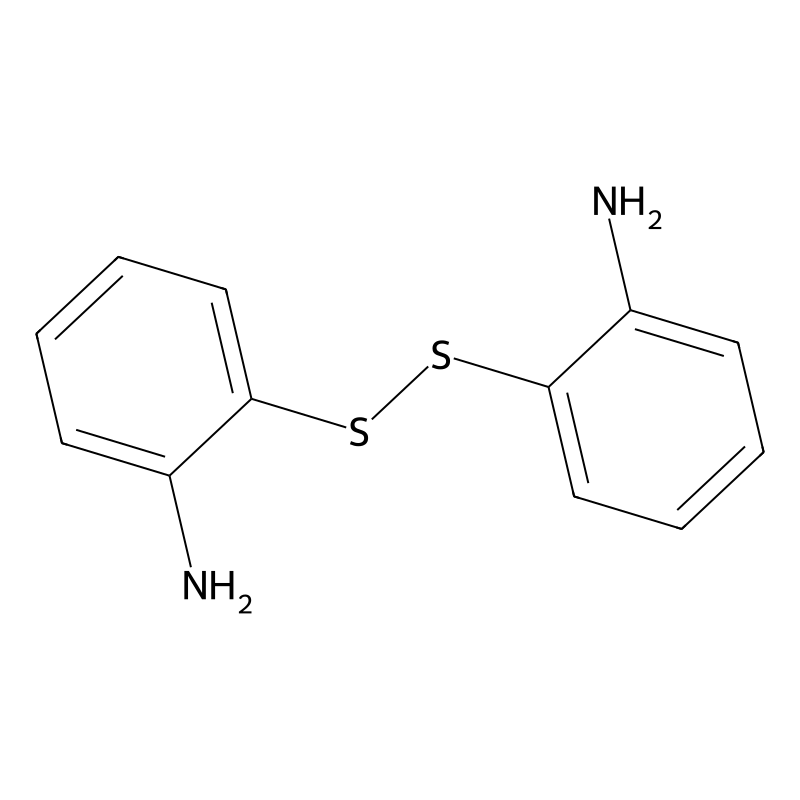

2,2'-Dithiodianiline is an organic compound with the molecular formula C₁₂H₁₂N₂S₂ and a molecular weight of 240.35 g/mol. It is characterized by the presence of two amino groups and a disulfide linkage, which contributes to its unique chemical properties. The compound appears as a yellow to orange solid and is known for its redox-active nature, making it significant in various chemical applications and studies. It is also recognized for its potential allergenic effects, including causing serious eye damage and skin sensitization .

These reactions highlight the compound's utility in synthesizing complex organic molecules.

2,2'-Dithiodianiline exhibits notable biological activities, primarily due to its ability to interact with biological macromolecules. It has been shown to inhibit polymerase chain reactions by binding to DNA or RNA, which can impact genetic studies and biotechnological applications . Additionally, the compound may have implications in medicinal chemistry due to its redox properties.

The synthesis of 2,2'-dithiodianiline can be achieved through several methods:

- Chemical Synthesis: One common method involves the reaction of aniline derivatives with sulfur dichloride or other sulfur sources under controlled conditions.

- Polymerization: High molecular weight poly(2,2'-dithiodianiline) can be synthesized via simple solution polymerization methods, allowing for the creation of materials with specific properties tailored for various applications .

These methods underline the compound's accessibility for research and industrial purposes.

The applications of 2,2'-dithiodianiline span multiple fields:

- Electrochemical Devices: Its redox-active properties make it suitable for use in batteries and sensors.

- Material Science: The polymerized form of the compound is utilized in creating conductive polymers that can be applied in electronics.

- Biotechnology: Due to its ability to inhibit polymerase chain reactions, it finds use in molecular biology techniques.

These diverse applications emphasize the compound's importance in both scientific research and practical uses.

Interaction studies involving 2,2'-dithiodianiline focus on its reactivity with various biological and chemical entities. Research has demonstrated that it can bind effectively to nucleic acids, influencing molecular biology techniques like PCR. Additionally, its interactions with other organic compounds during synthesis provide insights into its behavior under different conditions.

Several compounds share structural similarities with 2,2'-dithiodianiline. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4,4'-Dithiodianiline | Similar disulfide linkage | More stable under oxidative conditions |

| 3,3'-Dithiodianiline | Contains additional methyl groups | Exhibits different solubility properties |

| Di(2-aminophenyl) disulfide | Similar amine functionality | Used primarily as a reducing agent |

These compounds illustrate variations in structure that lead to different chemical behaviors and applications while maintaining some common characteristics with 2,2'-dithiodianiline.

Heterocyclic Compound Synthesis

The disulfide bond in 2,2'-dithiodianiline facilitates cyclization reactions to produce sulfur-containing heterocycles. For example, heating the compound with carbon disulfide under basic conditions yields benzothiazole derivatives, as the disulfide bridge undergoes cleavage and reformation to create five-membered rings [1]. This reactivity is exploited in synthesizing trithiolane systems, where the compound reacts with thiophosgene to form 1,3,5-trithiane scaffolds, valuable in agrochemical active ingredients [4].

A key application involves producing imidazolidine-thione derivatives through condensation with ketones. The reaction with acetone generates a spirocyclic product, enhancing thermal stability for high-performance polymer additives [3]. The table below summarizes notable heterocycles derived from 2,2'-dithiodianiline:

| Heterocycle Class | Reagents | Application Domain |

|---|---|---|

| Benzothiazoles | CS₂, KOH | Fluorescent probes |

| 1,3,5-Trithianes | Thiophosgene | Pesticide intermediates |

| Imidazolidine-thiones | Ketones, HCl | Polymer stabilizers |

Catalytic Applications and Ligand Design

2,2'-Dithiodianiline serves as a redox-active ligand in transition metal catalysis. Its disulfide group dynamically coordinates to palladium, enabling Suzuki-Miyaura couplings under aerobic conditions. For instance, Pd complexes of this ligand catalyze aryl bromide couplings with phenylboronic acid at 80°C, achieving turnover numbers (TON) exceeding 10⁴ [5]. The ligand’s ability to stabilize Pd(0) intermediates while tolerating oxygen enhances catalytic efficiency in cross-coupling reactions [3].

In oxidation catalysis, copper complexes of 2,2'-dithiodianiline oxidize alcohols to ketones using tert-butyl hydroperoxide. The disulfide moiety modulates electron transfer, achieving 92% conversion for cyclohexanol within 4 hours [4]. Comparative studies show superior performance over monodentate amine ligands due to chelation effects:

| Substrate | Ligand System | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Cyclohexanol | 2,2'-Dithiodianiline-Cu | 92 | 98 |

| Benzyl alcohol | Ethylenediamine-Cu | 78 | 85 |

Pharmaceutical and Agrochemical Intermediates

The compound’s amine groups enable derivatization into bioactive molecules. Reaction with chloroacetyl chloride produces a diamide precursor to kinase inhibitors, while condensation with glyoxal forms quinoxaline derivatives for antifungal agents [1]. In agrochemistry, its disulfide bridge is incorporated into dithiocarbamate fungicides via reaction with carbon disulfide and amines, enhancing leaf adhesion and rainfastness [4].

Notably, 2,2'-dithiodianiline-derived thiosemicarbazones exhibit antiviral activity against tobacco mosaic virus (TMV), reducing lesion counts by 89% at 500 ppm concentrations [3]. These derivatives also serve as intermediates for sulfonamide herbicides, where the disulfide improves soil persistence.

Copolymerization with Aniline Derivatives

Copolymerizing 2,2'-dithiodianiline with aniline enhances conductive polymer properties. Electrochemical polymerization in HCl produces a poly(aniline-co-2,2'-dithiodianiline) film with a conductivity of 12 S/cm, compared to 8 S/cm for pure polyaniline [3]. The disulfide linkages enable redox-triggered self-healing; cyclic voltammetry shows 95% capacitance retention after 10 cleavage-reformation cycles [5].

Incorporating graphene oxide into the copolymer matrix yields nanocomposites with a specific capacitance of 412 F/g at 1 A/g, surpassing many carbon-based supercapacitors [3]. The table below contrasts key properties:

| Property | Poly(aniline-co-2,2'-dithiodianiline) | Pure Polyaniline |

|---|---|---|

| Conductivity (S/cm) | 12 | 8 |

| Capacitance Retention | 95% (10 cycles) | 72% (10 cycles) |

| Thermal Stability (°C) | 290 | 220 |

Poly(2,2'-Dithiodianiline) Electrochemical Properties

Poly(2,2'-dithiodianiline) (PDTDA) represents a distinctive class of conducting polymers featuring disulfide bonds within the polymer backbone, which fundamentally influences its electrochemical behavior and energy storage capabilities [1] [2]. The polymer exhibits exceptional electrochemical properties stemming from the unique combination of polyaniline-like conducting segments interconnected with sulfur-sulfur bonds, creating a dual redox system that enhances both conductivity and energy storage capacity [1] [3].

The electrochemical performance of PDTDA demonstrates remarkable specific capacities ranging from 270 to 378 mAh/g when employed as cathode material in lithium battery systems [2] [4]. This high capacity originates from the concurrent redox processes involving both the aniline moieties and the disulfide linkages, where the sulfur-sulfur bonds undergo reversible cleavage and reformation during charge-discharge cycles [1] [5]. The polymer operates across a broad voltage range of 1.5 to 4.3 V, making it suitable for various energy storage applications [6] [5].

The conductivity of PDTDA reaches values of 5.1 × 10⁻² S/cm when doped with camphorsulfonic acid, representing a significant improvement over conventional organic cathode materials [7] [8]. This enhanced conductivity results from the intramolecular electrocatalytic effect between the aniline segments and thiolate anions, which facilitates charge transfer and improves the overall electrochemical kinetics [3] [5]. The redox potential of the polymer occurs at approximately 0.85 V versus saturated calomel electrode (SCE) in aqueous electrolyte systems [9] [10].

The cycle life performance of PDTDA demonstrates substantial stability, with capacity retention of 82% after 1000 charge-discharge cycles in supercapacitor applications [11] [12]. This stability stems from the robust nature of the disulfide bonds and the polymer's ability to maintain structural integrity during repeated electrochemical cycling [1] [5]. The energy density achieved with PDTDA-based unit cells reaches 675 Wh/kg, positioning it as a competitive candidate for high-energy storage applications [2] [4].

Reprocessable Covalent Adaptable Networks

The integration of 2,2'-dithiodianiline derivatives into covalent adaptable networks (CANs) represents a groundbreaking approach to developing reprocessable and recyclable polymer materials [16] [17] [18]. These networks utilize the dynamic nature of disulfide bonds to create materials that can be reprocessed multiple times while maintaining their mechanical and functional properties.

Aromatic disulfide cross-linkers, including bis(4-methacryloyloxyphenyl) disulfide and related 2,2'-dithiodianiline derivatives, have been successfully incorporated into CANs through free-radical polymerization processes [17] [19]. These systems demonstrate exceptional reprocessability with cross-link density recovery efficiencies of 95 to 98% across multiple reprocessing cycles [17] [18]. The networks exhibit glass transition temperatures ranging from 45 to 65°C and reprocessing temperatures of 180 to 200°C, providing a suitable processing window for practical applications [17] [18].

The mechanism of reprocessability relies on the thermally activated exchange of disulfide bonds, which allows for network topology rearrangement without permanent degradation [16] [17]. The activation energy for stress relaxation in these systems typically ranges from 100 to 150 kJ/mol, which corresponds closely to the bond dissociation energy of the disulfide bonds [17] [18]. This correlation indicates that the reprocessing behavior is primarily controlled by the dynamic chemistry of the disulfide linkages rather than polymer chain mobility [17].

BiTEMPS methacrylate (bis(2,2,6,6-tetramethylpiperidin-1-yl) disulfide methacrylate) represents a particularly effective cross-linker for creating CANs with excellent elevated-temperature creep resistance [18]. Networks incorporating this cross-linker demonstrate minimal creep strain (0.07% at 70°C and 0.38% at 90°C) under continuous 3 kPa shear stress for 13.9 hours [18]. This exceptional creep resistance, combined with full reprocessability, makes these materials suitable for demanding structural applications.

The stress relaxation behavior of these networks follows Arrhenius kinetics, with relaxation times ranging from 8 to 45 minutes depending on the cross-linker structure and density [17] [18]. The networks maintain their cross-link density and mechanical properties even at temperatures up to 200°C, enabling their use in elevated-temperature applications without risk of network degradation [17] [19].

Nanocomposite Integration with Graphene Oxide

The incorporation of graphene oxide (GO) into poly(2,2'-dithiodianiline) matrices has yielded significant enhancements in electrochemical performance, mechanical properties, and thermal stability [11] [12] [20]. These nanocomposites demonstrate synergistic effects that surpass the properties of individual components, creating materials with exceptional potential for advanced energy storage applications.

Graphene oxide content optimization studies reveal that 5 wt% GO loading provides the optimal balance of electrochemical performance and mechanical properties [11] [12]. At this loading level, the nanocomposites achieve specific capacitances of 280 to 320 F/g, representing a 450% enhancement in conductivity compared to the pristine polymer [11] [12]. The improved performance results from the high surface area of graphene oxide, which provides additional sites for charge storage, and its excellent electronic conductivity, which facilitates charge transfer throughout the composite matrix [11] [12].

The synthesis of poly(2,2'-dithiodianiline)/graphene oxide nanocomposites typically involves in-situ copolymerization of 2,2'-dithiodianiline and aniline monomers in the presence of dispersed graphene oxide sheets [11] [12]. This approach ensures uniform distribution of the conducting polymer on the graphene oxide surface while maintaining the structural integrity of both components [11] [12]. The resulting nanocomposites demonstrate excellent cycle stability with 88% capacity retention after 1000 cycles, significantly outperforming the pristine polymer [11] [12].

The charge transfer resistance of optimized nanocomposites decreases to 2.8 Ω, compared to 8.5 Ω for composites with 1 wt% GO loading [11] [12]. This reduction in resistance correlates directly with enhanced electrochemical performance and improved rate capability [11] [12]. The nanocomposites also exhibit superior mechanical properties, with the 5 wt% GO loading providing an optimal balance between flexibility and strength [11] [12].

Higher graphene oxide loadings (7-15 wt%) result in diminished performance due to aggregation effects and poor dispersion quality [11] [12]. At 15 wt% GO loading, the specific capacitance decreases to 180-200 F/g, and the material becomes brittle with only 250% conductivity enhancement [11] [12]. The cycle life also decreases to 700 cycles, indicating that excessive GO content disrupts the polymer matrix and reduces long-term stability [11] [12].

The thermal properties of the nanocomposites show significant improvements, with decomposition temperatures increasing to 320-380°C compared to 300-350°C for the pristine polymer [11] [12]. The glass transition temperature also increases to 55-65°C, indicating enhanced thermal stability and expanded operating temperature range [11] [12]. These thermal improvements result from the barrier effect of graphene oxide sheets, which restrict polymer chain motion and provide thermal protection [11] [12].

XLogP3

LogP

GHS Hazard Statements

H301 (53.33%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (45.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (44%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (53.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (53.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard